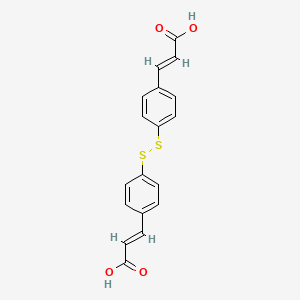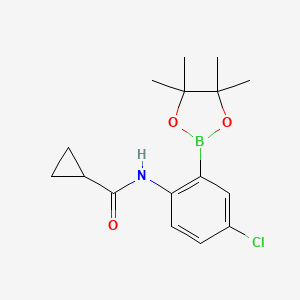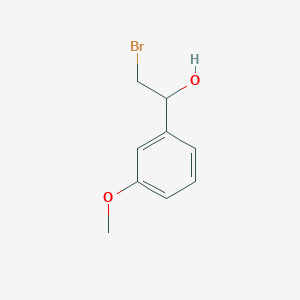
2-Bromo-1-(3-methoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenyl ethanol derivative, characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the bioreduction of 1-(3-bromo-2-methoxyphenyl)ethanone using carbonyl reductase enzymes. This method offers an efficient and environmentally friendly route to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of chemical catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler phenyl ethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methoxybenzaldehyde, while reduction could produce 3-methoxyphenylethanol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of lusutrombopag, the compound undergoes enzymatic reduction to form the active pharmaceutical ingredient. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(3-methoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:
1-(3-bromo-2-methoxyphenyl)ethanone: A precursor in the synthesis of this compound.
3-methoxyphenylethanol: A reduced form of the compound without the bromine atom.
4-bromo-3-methoxyphenyl ethanol: A structural isomer with the bromine atom in a different position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H11BrO2 |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
2-bromo-1-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI-Schlüssel |
MHSXJMCQZFZDPK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



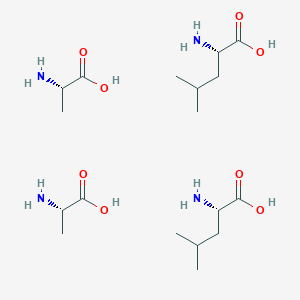
![tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate](/img/structure/B12339419.png)
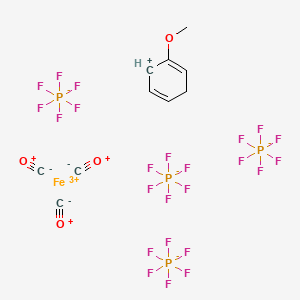
![tert-Butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12339426.png)
![(5E,8E,11E)-13-[(2S,3R)-3-[(E)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B12339427.png)

![Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, 3a-(acetyloxy)-4-(benzoyloxy)-1a,1b,3a,3b,4,5,6,7,10,11,11a,11b-dodecahydro-5,10-dihydroxy-8,11a,12,12-tetramethyl-11-oxo-5,9-methano-3H-cyclodec[b]oxireno[d]-7-oxabicyclo[4.2.0]oct-7-yl ester](/img/structure/B12339432.png)



